4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide
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Overview
Description
4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide is a compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its potential pharmacological applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 6-methoxypyrimidine-4-amine with N-phenylpiperidine-1-carboxamide under specific conditions. The reaction often requires the use of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone. The reaction is carried out at low temperatures (0–5°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it could act as an inhibitor of tyrosine kinases, which are involved in cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide
- N-[(4-[(6-Methoxypyrimidin-4-yl)amino]phenyl)carbamothioyl]pyridine-3-carboxamide
Uniqueness
4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperidine ring with a methoxypyrimidine moiety allows for specific interactions with biological targets, making it a valuable compound for drug development .
Properties
IUPAC Name |
4-[(6-methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-24-16-11-15(18-12-19-16)20-14-7-9-22(10-8-14)17(23)21-13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3,(H,21,23)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAESKSGUJNMEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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